Cumylamine Cumylamine
Brand Name: Vulcanchem
CAS No.: 585-32-0
VCID: VC20817120
InChI: InChI=1S/C9H13N/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3
SMILES: CC(C)(C1=CC=CC=C1)N
Molecular Formula: C9H13N
Molecular Weight: 135.21 g/mol

Cumylamine

CAS No.: 585-32-0

Cat. No.: VC20817120

Molecular Formula: C9H13N

Molecular Weight: 135.21 g/mol

* For research use only. Not for human or veterinary use.

Cumylamine - 585-32-0

Specification

CAS No. 585-32-0
Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
IUPAC Name 2-phenylpropan-2-amine
Standard InChI InChI=1S/C9H13N/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3
Standard InChI Key KDFDOINBXBEOLZ-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=CC=C1)N
Canonical SMILES CC(C)(C1=CC=CC=C1)N
Boiling Point 196.5 °C

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Cumylamine (α,α-dimethylbenzylamine) is identified by the CAS number 585-32-0. It has the molecular formula C9H13N with a molecular weight of 135.21 g/mol . The structure features a tertiary α-carbon adjacent to the amino group, resulting in significant steric hindrance. This arrangement contributes to its unique chemical properties and reactivity patterns.

The compound is known by several synonyms, including:

  • (2-Phenyl-2-propyl)amine

  • 1-Methyl-1-phenylethylamine

  • 2-Amino-2-phenylpropane

  • 2-Phenyl-2-propanamine

  • α,α-Dimethylbenzenemethanamine

Physical Properties

Cumylamine presents as a colorless to pale yellow liquid with a distinctive amine odor, often described as ammonia-like . The compound exhibits interesting physical characteristics that influence its handling and applications.

Table 1: Physical Properties of Cumylamine

PropertyValueSource
Physical stateColorless to pale yellow liquid
OdorStrong ammonia-like smell
Density0.86-0.94 g/cm³
Boiling point197-202°C
Melting pointReported values vary (-11°C to 116°C)
SolubilitySoluble in organic solvents, limited water solubility
FlammabilityFlammable liquid

The variation in reported physical properties across sources suggests that purity levels and measurement conditions may influence these values. The compound's limited water solubility is attributed to its hydrophobic cumyl group, while it demonstrates good solubility in most organic solvents .

Chemical Properties

Cumylamine exhibits the characteristic basicity of amines, making it reactive in numerous chemical transformations . The presence of the bulky cumyl group creates significant steric hindrance around the nitrogen atom, which influences its reactivity patterns and makes it valuable in specific chemical applications.

The compound's basicity allows it to participate in acid-base reactions, while its nucleophilic amine group enables it to engage in various substitution and addition reactions. The tertiary α-carbon structure influences both its chemical stability and reactivity profile, particularly in catalytic applications.

Synthesis Methods

Laboratory Preparation

Several synthetic routes exist for preparing cumylamine, with the reduction method being among the most commonly employed approaches.

One established method involves the reduction reaction of styrene and methylamine in the presence of hydrogen. This process requires specific catalysts and carefully controlled reaction conditions to achieve optimal yields . The reaction typically proceeds through the formation of intermediate compounds before yielding the final product.

Industrial Production

Industrial production methods for cumylamine often focus on scalability and efficiency. While specific industrial processes are less documented in the available research literature, they likely employ optimized versions of laboratory preparation methods with adaptations for larger-scale production.

Catalytic hydrogenation processes using specialized equipment and precise control of reaction parameters are commonly utilized in industrial settings to ensure consistent quality and yield of the final product.

Applications

Precursor in Pharmaceutical Synthesis

One of the most significant applications of cumylamine is as a critical precursor in the synthesis of synthetic cannabinoids. The compound plays an essential role in creating substances such as CUMYL-PeGaClone and CUMYL-4CN-BINACA, where its bulky cumyl group enhances binding affinity to cannabinoid receptors .

CUMYL-4CN-BINACA, a synthetic cannabinoid receptor agonist that contains the cumyl moiety, has been identified as a potent CB1 receptor agonist with significant pharmacological activity (Ki = 2.6 nM; EC50 = 0.58 nM) . The structural contribution of the cumyl group derived from cumylamine is critical to this compound's receptor-binding properties.

Similarly, Cumyl-CBMICA, another synthetic cannabinoid receptor agonist containing a cumyl group from cumylamine, features a cyclobutyl methyl side chain that contributes to its unique pharmacological profile .

Catalysis Applications

Cumylamine serves important functions in organometallic catalysis, particularly in palladium-catalyzed arylation reactions. Its structural features make it valuable as a ligand in various catalytic systems, including:

  • Palladium-catalyzed cross-coupling reactions

  • Iridium complexes for C–F bond activation

  • Ruthenium-catalyzed C–H alkenylation processes

In these catalytic applications, cumylamine's ability to coordinate with metal centers through its nitrogen atom, combined with the steric influence of its cumyl group, creates unique catalytic environments that facilitate specific chemical transformations.

Other Industrial Applications

Beyond pharmaceutical synthesis and catalysis, cumylamine finds utility in several other industrial contexts:

  • As a surfactant with decontamination and cleaning functions

  • In polymer chemistry for specialized applications

  • As a corrosion inhibitor in certain industrial settings

  • As an intermediate in the production of agrochemicals

These diverse applications highlight the versatility of cumylamine and its importance across multiple chemical industry sectors.

Chemical Reactivity

Key Reaction Patterns

Cumylamine participates in several characteristic reaction types, including:

  • Alkylation reactions - The nitrogen atom can undergo alkylation to form secondary and tertiary amines

  • Acylation reactions - Formation of amides through reaction with acyl chlorides or anhydrides

  • Nucleophilic substitution - Acting as a nucleophile in various substitution reactions

Specific Reaction Examples

One notable reaction involving cumylamine is the ruthenium-catalyzed C–H alkenylation at the ortho-position of its aromatic ring:

Reaction conditions: RuCl3·3H2O, Cs2CO3, CH3CN (reflux)

Mechanism: The amino group acts as a directing group, coordinating with the Ru catalyst to facilitate the regioselective functionalization of the aromatic ring.

Additionally, cumylamine's participation in the synthesis of synthetic cannabinoids demonstrates its utility in complex molecular construction. In these syntheses, the cumyl group contributes to the pharmacological properties of the final compounds, affecting their binding affinity and efficacy at cannabinoid receptors .

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